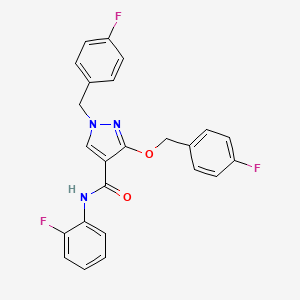
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C24H18F3N3O2 and its molecular weight is 437.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound involves several key steps, including the formation of the pyrazole ring and subsequent modifications to introduce functional groups that enhance biological activity. The methods typically employed include:
- Condensation reactions to form the pyrazole core.
- Substitution reactions to introduce fluorine and other functional groups.
- Carboxamide formation through acylation processes.
These synthetic pathways are crucial for achieving the desired bioactive properties.
Antifungal Activity
Research indicates that derivatives of pyrazole carboxamides exhibit notable antifungal properties. A study assessing various pyrazole compounds found that some exhibited significant inhibition against phytopathogenic fungi such as Rhizoctonia solani with effective concentrations (EC50) lower than that of commercial fungicides like carbendazol .
| Compound | Target Organism | EC50 (µg/mL) | Comparison to Control |
|---|---|---|---|
| 7ai | Rhizoctonia solani | 0.37 | Lower than carbendazol |
| 7af | Alternaria porri | 0.45 | Moderate |
| 7bc | Marssonina coronaria | 0.50 | Moderate |
Anticancer Activity
Pyrazole derivatives have also shown promise in cancer research. Notably, compounds similar to the target compound have demonstrated inhibition of various cancer cell lines including MCF-7 and NCI-H460 with IC50 values in the nanomolar range. For instance, a related pyrazole compound exhibited an IC50 of 0.01 µM against MCF-7 cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.01 |
| Compound B | NCI-H460 | 0.03 |
| Compound C | SF-268 | 31.5 |
The biological activity of this class of compounds is often attributed to their ability to inhibit specific enzymes or pathways involved in disease progression. For example, some pyrazoles act as inhibitors of kinases or phosphodiesterases, which are critical in signaling pathways related to inflammation and cancer proliferation .
Case Studies
Several studies have documented the efficacy of pyrazole derivatives in preclinical models:
- Antifungal Efficacy Study : A series of synthesized pyrazole carboxamides were tested against four different fungal strains, revealing that specific substitutions on the pyrazole ring significantly enhanced antifungal activity compared to baseline compounds .
- Anticancer Screening : In vitro assays demonstrated that a subset of pyrazole derivatives inhibited cancer cell growth effectively, with further studies suggesting that structural modifications could lead to improved potency and selectivity .
特性
IUPAC Name |
N-(2-fluorophenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O2/c25-18-9-5-16(6-10-18)13-30-14-20(23(31)28-22-4-2-1-3-21(22)27)24(29-30)32-15-17-7-11-19(26)12-8-17/h1-12,14H,13,15H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRUBXMXSQWLQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













